molecular formula C7H10O3 B6250502 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2168525-36-6

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B6250502
CAS RN: 2168525-36-6
M. Wt: 142.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-oxabicyclo[2.2.1]heptane-3-carboxylic acid” is a chemical compound with the molecular formula C7H10O3 . It is a type of oxabicycloheptane, a class of compounds that contain a bicyclic structure made up of a three-membered ring fused to a seven-membered ring, one of which contains an oxygen atom .


Synthesis Analysis

The synthesis of 2-oxabicyclo[2.2.1]heptane derivatives has been reported in several studies. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates . Another study described a novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate via 1-benzylperhydropyrano[3,4-c]pyrrol-4-one and 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide .


Molecular Structure Analysis

The molecular structure of 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves a bicyclic structure with a three-membered ring fused to a seven-membered ring, one of which contains an oxygen atom . The exact 3D structure can be viewed using specific software .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system and subsequent carboxylation of the ring.", "Starting Materials": ["Cyclohexene", "Ethylene oxide", "Sodium hydroxide", "Carbon dioxide", "Sulfuric acid", "Water"], "Reaction": ["Cyclohexene is reacted with ethylene oxide in the presence of sodium hydroxide to form 2-oxabicyclo[2.2.1]heptane as an intermediate.", "The intermediate is then carboxylated using carbon dioxide in the presence of sulfuric acid and water to form 2-oxabicyclo[2.2.1]heptane-3-carboxylic acid as the final product."] }

CAS RN

2168525-36-6

Product Name

2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.